molecular formula C8H9BrN2O B14153004 5-Aminoindolin-2-one hydrobromide CAS No. 102359-01-3

5-Aminoindolin-2-one hydrobromide

Cat. No.: B14153004
CAS No.: 102359-01-3
M. Wt: 229.07 g/mol
InChI Key: BXUGEBGMAOCCFG-UHFFFAOYSA-N
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Description

5-amino-1,3-dihydroindol-2-one;hydrobromide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dihydroindol-2-one typically involves the reaction of isatin with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization. The hydrobromide salt form is obtained by treating the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of 5-amino-1,3-dihydroindol-2-one;hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-nitro-1,3-dihydroindol-2-one.

    Reduction: Reduction reactions can convert the compound into 5-amino-1,3-dihydroindol-2-ol.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: 5-nitro-1,3-dihydroindol-2-one

    Reduction: 5-amino-1,3-dihydroindol-2-ol

    Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

5-amino-1,3-dihydroindol-2-one;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1,3-dihydroindol-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-oxindole
  • 5-amino-2-oxoindoline
  • 5-fluoro-2-oxindole

Uniqueness

5-amino-1,3-dihydroindol-2-one;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

102359-01-3

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-amino-1,3-dihydroindol-2-one;hydrobromide

InChI

InChI=1S/C8H8N2O.BrH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H

InChI Key

BXUGEBGMAOCCFG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC1=O.Br

Origin of Product

United States

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